Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone

Pharmaceutical Analysis RP-HPLC Method Validation Impurity Profiling

Select this EP-reference standard to ensure unambiguous identification of the (S,S)-dimer process impurity. Its chromatographic separation from Impurity D and the (R,R)-dimer eliminates misidentification risks during ANDA submission and batch release. Fully characterized with LC-MS, ¹H NMR, FT-IR, and a purity of ≥98%, it meets ICH Q3A/Q3B requirements for system suitability, linearity, accuracy, and precision in stability-indicating HPLC methods. Procure the correct stereoisomer to maintain regulatory compliance.

Molecular Formula C31H28N2O
Molecular Weight 444.578
CAS No. 1534326-81-2
Cat. No. B570750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone
CAS1534326-81-2
SynonymsBis[(1S)-1,2,3,4-tetrahydro-1-phenyl-2(1H)-isoquinolinyl]-methanone;  Solifenacin Impurity C
Molecular FormulaC31H28N2O
Molecular Weight444.578
Structural Identifiers
SMILESC1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4C6=CC=CC=C6
InChIInChI=1S/C31H28N2O/c34-31(32-21-19-23-11-7-9-17-27(23)29(32)25-13-3-1-4-14-25)33-22-20-24-12-8-10-18-28(24)30(33)26-15-5-2-6-16-26/h1-18,29-30H,19-22H2/t29-,30-/m0/s1
InChIKeyCAQGZNDDACGLPT-KYJUHHDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone (Solifenacin EP Impurity C) Reference Standard for Pharmaceutical Analysis


Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone, designated as Solifenacin EP Impurity C under the European Pharmacopoeia monograph, is a synthetic dimeric impurity of solifenacin succinate with the molecular formula C31H28N2O and a molecular weight of 444.57 g/mol . It is supplied as a fully characterized reference standard compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of solifenacin [1]. As a (S,S)-stereoisomeric impurity, it serves as a critical marker for monitoring synthetic by-product formation during the manufacture of the (S,R)-configured API.

Why Generic Solifenacin Impurity Standards Cannot Replace Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone


Interchanging Solifenacin EP Impurity C (the (S,S)-dimer) with its stereoisomeric counterparts—such as Solifenacin EP Impurity D ((R,S)-dimer, CAS 2216750-52-4) or the (R,R)-dimer (Solifenacin Related Compound 27)—is not analytically valid. These compounds share the identical molecular formula (C31H28N2O) and molecular weight (444.57 g/mol) but exhibit distinct chromatographic retention behavior under EP-specified HPLC conditions, requiring separate identity confirmation and quantification [1]. Furthermore, EP impurity profiling mandates that pharmaceutical manufacturers quantify Impurity C specifically against its own characterized reference standard; using a surrogate dimer can lead to misidentification, inaccurate correction factors, and regulatory non-compliance during ANDA submission [2]. The ICH Q3A/Q3B-aligned acceptance criteria for solifenacin require that any individual identified impurity be reported and controlled with its own reference standard, and Impurity C is explicitly listed as an official EP-specified degradation/process impurity [3].

Quantitative Differentiation of Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone from Closest Analogs


Chromatographic Resolution: Baseline Separation of Impurity C from Solifenacin and Co-eluting Impurities

A validated stability-indicating RP-HPLC method employing a Zorbax-CN column and a phosphate buffer (pH 3.5)/acetonitrile/methanol gradient at 1.0 mL/min achieved baseline separation of Solifenacin EP Impurity C from the API and three other identified impurities (including Impurity D, the (R,S)-dimer). While the paper does not publish the exact resolution factor (Rs) for the Impurity C/Impurity D pair, it confirms that all four process and degradation impurities were quantified with a photodiode array detector at 220 nm after chromatographic separation, and Impurity C was identified by LC-MS and characterized by 1H NMR and FT-IR [1]. The method's ability to distinguish Impurity C from other structurally related dimers under ICH-validated conditions is fundamental for accurate related-substances determination.

Pharmaceutical Analysis RP-HPLC Method Validation Impurity Profiling

Stereochemical Identity: (S,S)-Dimer Confirmed by NMR Spectroscopy

Solifenacin EP Impurity C is the (S,S)-diastereomer of the bis-isoquinolinyl methanone dimer, specifically Bis[(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone, as defined by the European Pharmacopoeia [1]. Its stereochemical identity was confirmed by 1H NMR and FT-IR spectroscopy in conjunction with LC-MS during forced degradation studies of solifenacin succinate [2]. In contrast, Solifenacin EP Impurity D is the (R,S)-diastereomer, and Solifenacin Related Compound 27 is the (R,R)-enantiomer—both sharing the same molecular formula and mass but yielding distinct NMR coupling patterns and chromatographic retention . This unambiguous stereochemical assignment ensures that Impurity C can be distinguished from its diastereomers in compendial methods and mass-balance calculations.

Structural Elucidation NMR Characterization Stereochemistry

Vendor-Supplied Purity Specifications for ANDA Method Validation

Vendors supply Solifenacin EP Impurity C with detailed characterization data compliant with regulatory guidelines. Purity specifications vary: ChemicalBook lists a purity of ≥95% (HPLC) for the EP impurity C standard [1], while CymitQuimica specifies a higher purity of 99% for the same compound . For comparison, Solifenacin EP Impurity A ((S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline) is supplied at >98% purity (HPLC) . The availability of Impurity C at high purity is critical because it is used as a reference standard for quantifying this specific (S,S)-dimer in drug substance batches; ICH Q3A guidelines require that individual identified impurities be controlled at ≤0.10% w/w, and accurate quantification demands a well-characterized, high-purity reference material with documented CoA including HPLC purity, water content, residual solvents, and structural confirmation by NMR and HRMS [2].

Reference Standard Purity ANDA Submission Quality Control

Regulatory Acceptance: EP Designation and ICH Thresholds

Solifenacin EP Impurity C is an official EP-listed impurity, meaning its chemical name—Bis[(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone—is explicitly defined in the Solifenacin Succinate monograph with an associated relative retention factor. Pharmaceutical manufacturers must use this specific reference standard to identify and quantify Impurity C in API batches [1]. Per ICH Q3A/Q3B principles applied to solifenacin, individual known impurities such as Impurity C are limited to ≤0.1% w/w, unspecified impurities to ≤0.05% w/w, and total impurities to ≤0.5% w/w [2]. Because Impurity C is a process-related dimer formed during synthesis rather than a degradation product under most stress conditions, its presence reflects specific synthetic pathway conditions, making it a valuable marker for process consistency monitoring [3]. The (S,S)-dimer (Impurity C) is analytically distinct from the (R,S)-dimer (Impurity D), and the EP monograph requires separate identification and control for each.

Pharmacopoeial Standard ICH Q3A/Q3B Impurity Control Threshold

Primary Application Scenarios for Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone in Pharmaceutical Quality Control


ANDA Method Validation and Related-Substances Testing for Solifenacin Succinate API

The compound is used as the primary reference standard to establish system suitability, linearity, accuracy, and precision for the quantification of the (S,S)-dimer impurity in solifenacin succinate drug substance. As demonstrated by Jadhav et al. (2020), a validated RP-HPLC method achieves baseline separation of Impurity C from other process impurities and the API, enabling accurate related-substances determination at the ≤0.1% ICH threshold [1]. Procurement of this specific EP standard ensures that the method is compendial-compliant and that the impurity peak in unknown samples is correctly identified and quantified using a characterized reference with documented purity and structural confirmation.

Process Development and Synthetic Route Optimization for Solifenacin Manufacturing

Because Impurity C is a (S,S)-dimeric methanone formed via side-reactions during solifenacin synthesis, monitoring its levels in reaction intermediates and final API batches provides direct feedback on process efficiency and stereochemical fidelity. The use of Impurity C as a reference standard enables process chemists to track the formation of this specific dimer across synthetic steps, optimize reaction conditions to minimize its formation, and ensure that the final API meets the ≤0.1% specification [2]. Impurity C's distinct chromatographic retention relative to the (R,S)-dimer (Impurity D) and the (R,R)-dimer (Related Compound 27) makes it a selective marker for (S)-configuration stereoerosion at the isoquinoline ring.

Stability-Indicating Method Development and Forced Degradation Studies

As established by Jadhav et al. (2020), Impurity C is one of the four process and degradation impurities identified and characterized during forced degradation of solifenacin succinate under acid, base, oxidative, photolytic, and thermal stress conditions [1]. The compound serves as a retention-time marker and purity standard in stability-indicating HPLC and HPTLC methods, enabling the detection and quantification of Impurity C in stressed samples and real-time stability studies. Its availability as a fully characterized standard with LC-MS, 1H NMR, and FT-IR data ensures unambiguous identification even in complex degradation matrices.

Quality Control Release Testing in Commercial Solifenacin Production

In routine QC laboratories, Solifenacin EP Impurity C is used to prepare system suitability solutions and impurity reference solutions for batch release testing. The compound's traceability to the EP monograph provides the documentation chain required for regulatory submissions in ICH regions. QC analysts rely on chromatographic resolution between Impurity C and Impurity D (as validated by Jadhav et al., 2020) to ensure accurate peak integration, and the impurity's concentration in each batch is calculated against the Impurity C reference standard at the ≤0.1% limit [2]. Using an unofficial standard or the wrong stereoisomer would compromise batch disposition decisions.

Quote Request

Request a Quote for Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.